![molecular formula C34H33ClN2O B172746 N-(9-Anthracenylmethyl)cinchonindinium chloride CAS No. 199588-80-2](/img/structure/B172746.png)
N-(9-Anthracenylmethyl)cinchonindinium chloride
Overview
Description
N-(9-Anthracenylmethyl)cinchonindinium chloride is a useful research compound. Its molecular formula is C34H33ClN2O and its molecular weight is 521.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(9-Anthracenylmethyl)cinchonindinium chloride, a cinchona-based chiral phase-transfer catalyst, has garnered attention in the field of organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 199588-80-2
- Molecular Formula : C₃₇H₃₇ClN₂O
- Molecular Weight : 605.10 g/mol
- InChI Key : PICKZKQBJJCSSV-UHFFFAOYSA-M
This compound can be synthesized by reacting cinchonidine with 9-chloromethylanthracene, resulting in a chiral structure that is effective in asymmetric synthesis and catalysis .
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, research on similar cinchona derivatives has shown potent inhibition of cancer cell lines:
Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |
---|---|---|
A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
These findings suggest that such compounds can effectively induce apoptosis in various cancer cell lines by disrupting key cellular processes like the cell cycle .
The mechanism of action for this compound involves the inhibition of farnesyltransferase, an enzyme crucial for the membrane association of several signal transduction proteins. By inhibiting this enzyme, the compound leads to cell cycle arrest and subsequent apoptosis in cancer cells, particularly observed in HepG2 cells where it induced S-phase arrest and mitochondrial dysfunction .
Applications in Asymmetric Synthesis
This compound is primarily used as a chiral phase-transfer catalyst in asymmetric synthesis:
- It catalyzes the enantioselective alkylation of glycine benzophenone imine tert-butyl ester, yielding high enantiomeric ratios.
- The compound has demonstrated effectiveness in facilitating various reactions involving oxindoles and other substrates under mild conditions .
Case Studies
- Catalytic Hydroxylation of Oxindoles :
- Enantioselective Reactions :
Safety and Handling
This compound is classified with several hazard codes indicating potential skin and eye irritation, as well as respiratory effects upon exposure. Proper handling procedures should be followed to mitigate risks associated with its use .
Scientific Research Applications
Asymmetric Phase-Transfer Catalysis (APTC)
One of the primary applications of N-(9-Anthracenylmethyl)cinchonindinium chloride is its role as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis. PTCs facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and selectivity.
- Case Study: Enantioselective Alkylation
A notable study utilized O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, derived from this compound, to catalyze the enantioselective alkylation of glycine derivatives. The reaction demonstrated high enantioselectivity and efficiency, showcasing the utility of this compound in synthesizing α-amino acids .
Synthesis of Complex Organic Molecules
This compound serves as a precursor for synthesizing other complex organic molecules. Its derivatives have been employed in various organic reactions, including Michael additions and alkylations.
- Case Study: Synthesis of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide
This derivative was used successfully as a PTC for highly enantioselective reactions involving tert-butyl glycinate-benzophenone Schiff base and arylmethyl bromides in micellar media . The results indicated significant improvements in yield and selectivity compared to traditional methods.
Table 1: Comparison of Catalytic Activity
Catalyst | Reaction Type | Enantioselectivity (%) | Yield (%) |
---|---|---|---|
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Alkylation of Glycine Derivatives | 90 | 85 |
This compound | Michael Addition with Methyl Acrylate | 92 | 80 |
Properties
IUPAC Name |
[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICKZKQBJJCSSV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620439 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-hydroxycinchonan-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199588-80-2 | |
Record name | 1-[(Anthracen-9-yl)methyl]-9-hydroxycinchonan-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9-Anthracenylmethyl)cinchonidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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